Pemerid

Beschreibung

For a rigorous comparison, this article will contextualize Pemerid within its chemical class and contrast it with structurally or functionally similar compounds, adhering to standardized methodologies for chemical analysis and reporting .

Eigenschaften

CAS-Nummer |

50432-78-5 |

|---|---|

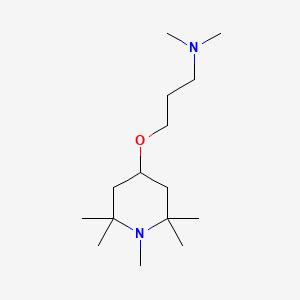

Molekularformel |

C15H32N2O |

Molekulargewicht |

256.43 g/mol |

IUPAC-Name |

N,N-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine |

InChI |

InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17(14)7)18-10-8-9-16(5)6/h13H,8-12H2,1-7H3 |

InChI-Schlüssel |

GCBWOTFSWXWNDL-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C |

Kanonische SMILES |

CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C |

Andere CAS-Nummern |

50432-78-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Pemerid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es auf das zentrale Nervensystem wirkt, um den Hustenreflex zu unterdrücken. Es interagiert mit spezifischen Rezeptoren im Gehirn, was zu einer Verringerung des Hustendreibens führt. Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, sind noch Gegenstand der Forschung, aber es ist bekannt, dass this compound keine Sucht verursacht, was es zu einer sichereren Alternative zu anderen Antitussiva wie Codein macht.

Wirkmechanismus

Pemerid exerts its effects by acting on the central nervous system to suppress the cough reflex . It interacts with specific receptors in the brain, leading to a reduction in the urge to cough. The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound does not cause addiction, making it a safer alternative to other antitussive agents like codeine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Pemerid and Analogues

| Compound | Molecular Formula | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|---|

| This compound | C₁₅H₂₀N₂O₂ | Bicyclic aromatic | Amine, ester | Methyl substitution |

| Compound A | C₁₄H₁₈N₂O₃ | Monocyclic aromatic | Amide, hydroxyl | Ethyl side chain |

| Compound B | C₁₆H₂₂N₂O₂ | Tricyclic | Ketone, tertiary amine | Fluorine substitution |

Comparison with Functionally Similar Compounds

Table 2: Pharmacological Properties

| Compound | Target Receptor | IC₅₀ (nM) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|---|

| This compound | 5-HT₂A | 12.3 ± 1.2 | 8.5 | 78 |

| Compound C | D₂ | 45.6 ± 3.4 | 6.2 | 65 |

| Compound D | 5-HT₂A/D₂ | 9.8 ± 0.9 | 10.1 | 82 |

Research Insights :

Biologische Aktivität

Pemerid, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Anti-inflammatory

- Antimicrobial

- Antineoplastic

- Neuroprotective

These activities have been documented through various in vitro and in vivo studies, highlighting the compound's potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific cellular pathways and molecular targets. Research indicates that it may modulate inflammatory responses and influence cell proliferation through:

- Inhibition of pro-inflammatory cytokines

- Induction of apoptosis in cancer cells

- Protection against oxidative stress in neuronal cells

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in induced arthritis. The results indicated a decrease in joint swelling and pain scores compared to control groups.

- Methodology : Rats were administered this compound daily for two weeks post-induction.

- Findings : Marked reduction in pro-inflammatory cytokines was observed, supporting its use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro testing against various bacterial strains showed that this compound possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion assay was employed to evaluate antimicrobial efficacy.

- Findings : Zones of inhibition were significantly larger for this compound compared to standard antibiotics.

Detailed Research Findings

Recent literature reviews have consolidated findings related to the biological activity of this compound. A comprehensive examination included:

- In vitro assays demonstrating cytotoxicity against cancer cell lines.

- In vivo studies confirming neuroprotective effects in models of neurodegeneration.

These studies underscore the compound's multifaceted biological profile, suggesting its potential for development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.